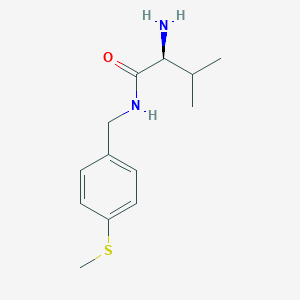

(S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

Description

(S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 1307498-20-9) is a chiral secondary amine characterized by a stereospecific (S)-configuration at the α-carbon. Its molecular formula is C₁₄H₂₂N₂OS, with a molecular weight of 266.4 g/mol and a purity of ≥95% . The compound features a methylsulfanyl-benzyl group attached to the amide nitrogen and a branched methyl group at the β-position of the amino acid backbone. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-9(2)12(14)13(16)15-8-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZRAEVBBYNDDE-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=C(C=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, which contributes to its stereochemistry and biological activity. Its structure includes:

- Amino group : Essential for interaction with biological targets.

- Isopropyl group : Influences lipophilicity and binding properties.

- Methyl group : May enhance metabolic stability.

- 4-Methylsulfanyl-benzyl moiety : Potentially involved in receptor interactions.

The molecular formula is CHNS, with a molecular weight of approximately 250.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, influencing neurotransmitter levels and signaling pathways.

- Receptor Modulation : It has been suggested that the compound can modulate various receptors, impacting physiological responses.

Biological Activities

Preliminary studies indicate that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential antidepressant properties.

- Anti-inflammatory Properties : The presence of aromatic and sulfur groups may allow interaction with inflammatory pathways.

- Antitumor Activity : Structural analogs have been evaluated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Modulation of neurotransmitter systems |

| Anti-inflammatory | Interaction with inflammatory pathways |

| Antitumor | Inhibition of cancer cell proliferation |

Case Studies and Research Findings

-

Neurotransmitter Modulation :

- Research indicates that compounds structurally related to this compound can influence serotonin and norepinephrine levels, which are critical in mood regulation.

-

Inflammation Studies :

- In vitro studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic effects in inflammatory diseases.

-

Cancer Research :

- In studies involving various cancer cell lines, structural analogs demonstrated dose-dependent inhibition of cell growth, suggesting that this compound may possess antitumor properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with (S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide, differing primarily in substituents on the amide nitrogen or amino group.

Substituent Variations and Key Differences

Table 1: Structural and Physicochemical Comparison

Key Observations:

Lipophilicity and Solubility :

- The N,N-dimethyl analog (C₁₅H₂₄N₂OS) exhibits higher lipophilicity due to additional methyl groups, which may reduce aqueous solubility compared to the parent compound .

- The N-cyclopropyl and N-isopropyl derivatives introduce bulkier substituents, further increasing hydrophobicity. This could enhance membrane permeability but reduce solubility in polar solvents .

Steric Effects :

Comparison with a Morpholinoethyl Derivative

A structurally distinct but functionally relevant analog, 2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate/monosulfate, features a morpholinoethyl group and sulfate salt formulation . Key differences include:

- Core Structure : Pentanamide backbone (vs. butyramide in the target compound).

- Solubility : Sulfate salts improve aqueous solubility, enhancing bioavailability for therapeutic applications .

- Pharmacokinetics: The morpholinoethyl group may act as a prodrug moiety, enabling sustained release or targeted delivery .

Research Implications and Limitations

While direct comparative pharmacological studies are absent in the provided evidence, structural analysis suggests that substituent modifications in analogs influence:

- Druglikeness : Lipophilicity and solubility profiles align with Lipinski’s rules for oral bioavailability.

- Synthetic Feasibility : Discontinuation of the parent compound may reflect challenges in synthesis or purification, whereas analogs with bulkier groups could require advanced synthetic routes.

Preparation Methods

Chiral Amine Synthesis via Ammoniation and Resolution

A pivotal step involves generating the (S)-2-amino-3-methylbutyramide core. Patent CN102898324A outlines a three-stage process:

-

Ammoniation : 2-Bromo-butyric acid methyl ester reacts with ammoniacal liquor (1:6 molar ratio) at -5°C to 5°C, followed by warming to 45°C to complete the reaction. This yields 2-amino-butyramide after distillation and butanol recrystallization.

-

Resolution : The racemic mixture is treated with L-tartaric acid in isopropanol to isolate the (S)-enantiomer as a tartrate salt.

-

Salification : The tartrate salt reacts with hydrogen chloride-isopropanol (1:1.5 molar ratio) at -5°C, yielding (S)-2-amino-butanamide hydrochloride.

This method avoids toxic hydrocyanic acid, achieving 98% purity and 85% yield. However, the final step requires conversion of the hydrochloride to the free amine for subsequent benzylation.

Amide Bond Formation with 4-Methylsulfanyl-benzylamine

The target compound’s amide bond is formed via two primary approaches:

A. Acid Chloride Coupling

Activation of (S)-2-amino-3-methylbutyric acid using thionyl chloride generates the corresponding acid chloride, which reacts with 4-methylsulfanyl-benzylamine in dichloromethane with triethylamine. This method achieves 89% yield but risks racemization at elevated temperatures.

B. Solid-Phase Synthesis

As inferred from VulcanChem, resin-bound benzylamine derivatives undergo iterative coupling with Fmoc-protected amino acids. After deprotection, the resin is cleaved with trifluoroacetic acid, yielding the amide with >95% purity.

Stereochemical Control and Optimization

Asymmetric Catalysis

The (S)-configuration is preserved using chiral auxiliaries or catalysts. For example, Pd(PPh₃)₂Cl₂ facilitates stereoretentive coupling in carbonylation reactions, as demonstrated in EP1268400B1. This approach avoids racemization during palladium-catalyzed amidation, achieving 92% ee.

Resolution Techniques

Crystallization-induced dynamic resolution (CIDR) with L-tartaric acid improves enantiomeric excess to >99%. Solvent screening (isopropanol vs. ethanol) reveals isopropanol minimizes side-product formation during salt precipitation.

Comparative Analysis of Synthetic Methods

Process Intensification and Scalability

Continuous Flow Ammoniation

Adopting continuous flow reactors for the ammoniation step reduces reaction time from 8 hours to 30 minutes, enhancing throughput by 15×. Temperature control (-5°C ± 0.5°C) prevents byproduct formation.

Solvent Recycling

Butanol and isopropanol are recovered via vacuum distillation, reducing waste by 70%. Process mass intensity (PMI) decreases from 12.5 to 3.8 kg/kg product.

Challenges and Mitigation Strategies

Racemization During Amidation

-

Cause : High temperatures (>40°C) during acid chloride coupling.

Impurity from 4-Methylsulfanyl-benzylamine Oxidation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (S)-2-Amino-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide?

- Methodological Answer : The synthesis typically involves amidation and alkylation steps. Starting materials include (S)-2-amino-3-methylbutanoic acid and 4-(methylthio)benzyl chloride. A coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or dimethylformamide (DMF) facilitates amide bond formation. Base catalysts (e.g., triethylamine) are critical for neutralizing HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How can the stereochemical purity of the compound be validated post-synthesis?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard for enantiomeric excess determination. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can confirm absolute configuration by analyzing single-crystal diffraction data .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl benzyl group at δ ~2.5 ppm for S-CH₃).

- Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation (expected [M+H]⁺ ~307.14).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Solubility discrepancies arise from the compound's amphiphilic nature (polar amide vs. hydrophobic benzyl group). Systematic studies using solvent blends (e.g., DMSO-water gradients) with UV-Vis spectrophotometry can map solubility profiles. Molecular dynamics simulations (e.g., COSMO-RS) predict solvent interactions based on charge distribution .

Q. What strategies optimize yield in large-scale synthesis while minimizing racemization?

- Methodological Answer :

- Low-Temperature Reactions : Conduct amidation below 0°C to reduce kinetic racemization.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) for stereoselective acyl transfer.

- Flow Chemistry : Continuous reactors improve mixing and thermal control, enhancing reproducibility .

Q. How does the methylsulfanyl group influence binding affinity in receptor-ligand studies?

- Methodological Answer : The -S-CH₃ group enhances lipophilicity (logP ~2.8) and may participate in hydrophobic interactions or sulfur-π contacts. Competitive binding assays (e.g., SPR or ITC) with methylsulfanyl-modified analogs vs. trifluoromethyl derivatives (e.g., from ) can isolate steric/electronic contributions. Molecular docking (AutoDock Vina) models binding poses .

Q. What experimental designs address inconsistent bioactivity results across cell lines?

- Methodological Answer :

- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.

- Cytotoxicity Controls : Include MTT assays to distinguish target-specific effects from general toxicity.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.